N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen atoms are further functionalized with a furan-3-ylmethyl group and a thiophen-2-yl ethyl side chain. This structural combination introduces heterocyclic diversity (furan and thiophene) and a rigid dioxane ring system, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c21-27(22,17-3-4-18-19(12-17)25-10-9-24-18)20(13-15-6-8-23-14-15)7-5-16-2-1-11-26-16/h1-4,6,8,11-12,14H,5,7,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFUTGUMNCGFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 319.39 g/mol. The presence of furan and thiophene rings contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could interact with various receptors, influencing cellular responses.
- Antioxidant Activity : The presence of heteroatoms in its structure may endow it with antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound in various contexts:
Anticancer Activity
Several studies have reported on the anticancer potential of compounds structurally related to this compound. For instance:
-
Cell Line Studies : In vitro assays demonstrated that derivatives exhibited cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and prostate (PC3) cancer cells. IC50 values ranged from 0.67 µM to 4.18 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) Compound A MCF7 1.18 ± 0.14 Compound B HCT116 0.67 Compound C PC3 0.80 - Mechanistic Insights : Molecular docking studies suggested strong binding affinities to targets such as EGFR and IL-6, reinforcing the hypothesis that these compounds can modulate critical signaling pathways in cancer cells .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Bacterial Inhibition : Compounds similar to this compound showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Case Studies
A notable case study involved the synthesis and evaluation of a related compound in treating SARS-CoV-2 infections. The study highlighted the structural similarities and potential for repurposing existing compounds for antiviral applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its dual heterocyclic substituents (furan and thiophene) and the dihydrobenzo[b][1,4]dioxine scaffold. Below is a comparative analysis with structurally or functionally related compounds:
Physicochemical and Pharmacokinetic Considerations
- Solubility : The dihydrobenzo[b][1,4]dioxine core and sulfonamide group likely confer moderate aqueous solubility, akin to 4f , which formed crystalline solids (m.p. 191–193°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
